molecular formula C24H23F3N4O B609752 2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one CAS No. 1807861-48-8

2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one

Cat. No. B609752
M. Wt: 440.4702
InChI Key: DFULPGUTXZTYKA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, hybridization states, and any notable structural features. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, molar mass, and optical activity. Chemical properties might include acidity/basicity, reactivity with common reagents, and stability.


Scientific Research Applications

Synthesis and Chemical Properties

  • Novel imidazo[1,2-a]pyrimidine compounds, including those with trifluoromethylphenyl groups, are synthesized through various cyclization and aminization reactions. These processes involve the use of catalysts like sodium hydride and reagents like guanidine (J. Liu, 2013).
  • Pyrazolopyrimidine derivatives, including those related to the queried compound, have been synthesized and characterized using methods like 1H NMR and IR. These derivatives exhibit significant antibacterial properties (A. Rahmouni et al., 2014).

Antineoplastic Activity

  • Benzimidazole condensed ring systems, closely related to the queried compound, have been synthesized and tested for antineoplastic (anti-cancer) activities. Some derivatives show variable degrees of effectiveness against cancer cell lines in vitro (A. Abdel-Hafez, 2007).

Other Applications

  • Synthesis of 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones has been researched, highlighting the chemical versatility and reactivity of such compounds, which are structurally similar to the queried molecule. These substances exhibit different tautomeric forms in solution, indicating complex chemical behavior (V. Jakubkienė et al., 2008).
  • Derivatives of pyrimidin-5-ylpropanoic acids, including tetrahydropyrido[2,3-d]pyrimidin-7-ones, have been explored for their antibacterial properties. This research suggests potential therapeutic applications of these compounds (A. A. Harutyunyan et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

11-benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O/c25-24(26,27)19-8-6-18(7-9-19)15-31-22(32)20-16-29(14-17-4-2-1-3-5-17)12-10-21(20)30-13-11-28-23(30)31/h1-9H,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFULPGUTXZTYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one
Reactant of Route 2
Reactant of Route 2
2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one
Reactant of Route 3
Reactant of Route 3
2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one
Reactant of Route 4
2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one
Reactant of Route 5
2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one
Reactant of Route 6
2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one

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